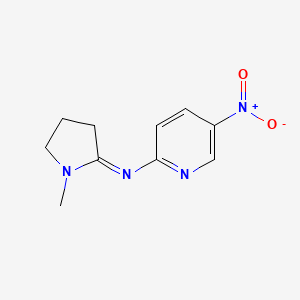
N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine is a chemical compound with a complex structure that includes a pyrrolidine ring and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine typically involves multi-step reactions. One common method includes the reaction of 1-methyl-2-pyrrolidinone with 5-nitro-2-chloropyridine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(1-Methyl-2-pyrrolidinylidene)-5-amino-2-pyridinamine .
Scientific Research Applications
N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methyl-2-pyrrolidinylidene)-N’-phenyl-1-pyrrolidinecarboximidamide
- Phenformin
- Buformin
- Metformin
Uniqueness
N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a nitro group attached to a pyridine ring.
Biological Activity
N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine, also known by its CAS number 3069519, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₀H₁₂N₄O₂
- Molecular Weight : 224.23 g/mol
- IUPAC Name : this compound
The compound features a nitro group (-NO₂) attached to a pyridine ring, which is known to enhance biological activity through various mechanisms.
1. Antimicrobial Activity
Nitro-containing compounds are recognized for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial DNA. Research indicates that derivatives with nitro groups exhibit activity against a range of pathogens, including bacteria and protozoa. For instance, similar compounds have been shown to be effective against Helicobacter pylori and Mycobacterium tuberculosis .
2. Anticancer Properties
The potential anticancer activity of nitro derivatives is attributed to their ability to induce apoptosis in cancer cells. Studies have demonstrated that compounds with similar structures can inhibit tumor growth by disrupting cellular processes and inducing oxidative stress . The exact pathways involved may include the modulation of signaling pathways such as NF-kB and MAPK.
3. Anti-inflammatory Effects
Nitro compounds have been reported to exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammation, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This action can lead to reduced production of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study focusing on nitro derivatives demonstrated that compounds with a similar structure to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating potent activity .
Case Study: Anti-cancer Activity
In another investigation, a series of nitro-substituted pyridine derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. Results indicated that certain compounds led to a reduction in cell viability by over 70% at concentrations as low as 10 µM, supporting the hypothesis that the nitro group enhances anticancer activity through specific cellular interactions .
Properties
CAS No. |
84858-91-3 |
|---|---|
Molecular Formula |
C10H12N4O2 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
1-methyl-N-(5-nitropyridin-2-yl)pyrrolidin-2-imine |
InChI |
InChI=1S/C10H12N4O2/c1-13-6-2-3-10(13)12-9-5-4-8(7-11-9)14(15)16/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
VZZKGEOAKJMEIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=NC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















